5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
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Overview
Description
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, and a 1,2,3-thiadiazole-4-carboxylate moiety attached at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the 5th and 7th positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Thiadiazole Ring: The brominated quinoline is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the 1,2,3-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Quinoline Derivatives: Compounds with similar quinoline rings but different functional groups.
Uniqueness
5,7-Dibromoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the presence of both bromine atoms and the thiadiazole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
89588-76-1 |
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Molecular Formula |
C12H5Br2N3O2S |
Molecular Weight |
415.06 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5Br2N3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H |
InChI Key |
IFLSDGBIQVYURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CSN=N3)N=C1 |
Origin of Product |
United States |
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